Methyl5-aminotetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl5-aminotetrahydro-2H-pyran-2-carboxylate is a heterocyclic compound featuring a six-membered ring with an oxygen atom and an amino group. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties . The presence of the amino group and the ester functionality makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-aminotetrahydro-2H-pyran-2-carboxylate typically involves multicomponent reactions (MCRs). One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl5-aminotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group to an alcohol or reduce other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl5-aminotetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl5-aminotetrahydro-2H-pyran-2-carboxylate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl-3-aminothiophene-2-carboxylate: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
Methyl5-aminotetrahydro-2H-pyran-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 5-aminooxane-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6H,2-4,8H2,1H3 |
InChI Key |
PIVKGIKTTPFIMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CO1)N |
Origin of Product |
United States |
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